methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,5-dimethylpyrrole-3-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like methanol or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate: Features a pyrrole ring with an oxime and ester functional group.
2,5-Dimethylpyrrole-3-carboxylate: Lacks the oxime group, making it less reactive in certain chemical transformations.
4-(Hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both an oxime and an ester functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
175205-92-2 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-5-7(4-10-13)8(6(2)11-5)9(12)14-3/h4,11,13H,1-3H3 |
InChI Key |
QYIHBVKWVUQEOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C=NO |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C=NO |
Origin of Product |
United States |
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